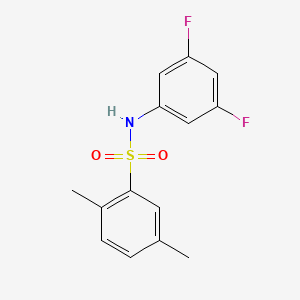![molecular formula C21H13NOS B12640961 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one CAS No. 920012-54-0](/img/structure/B12640961.png)
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a complex organic compound that features an indole moiety linked to a naphthothiophene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with naphtho[2,3-b]thiophene-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or naphthothiophene moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in various applications.
Applications De Recherche Scientifique
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
Naphtho[2,3-b]thiophene-4-one: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.
Uniqueness
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is unique due to its combined indole and naphthothiophene structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
920012-54-0 |
|---|---|
Formule moléculaire |
C21H13NOS |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
9-(1H-indol-3-ylmethylidene)benzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C21H13NOS/c23-20-16-7-2-1-6-15(16)18(21-17(20)9-10-24-21)11-13-12-22-19-8-4-3-5-14(13)19/h1-12,22H |
Clé InChI |
JCEXYLQPPRZRCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CNC4=CC=CC=C43)C5=C(C2=O)C=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


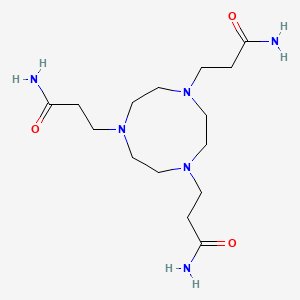
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
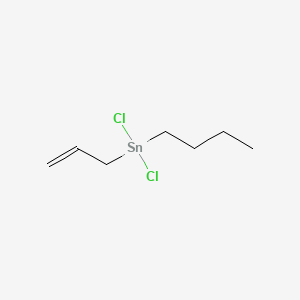


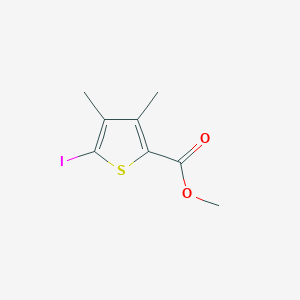

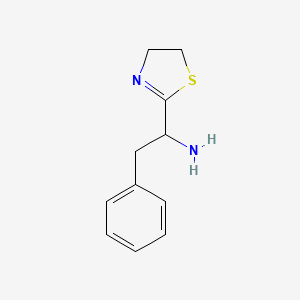
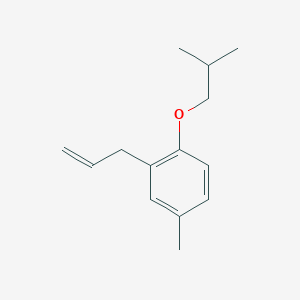
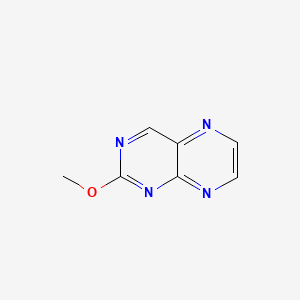
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

